molecular formula C20H19N5O2 B3743189 4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide

4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide

Cat. No.: B3743189
M. Wt: 361.4 g/mol
InChI Key: BBNPBUMDWHFXOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide can be achieved through several methods:

Industrial Production Methods

For industrial production, an optimized two-step synthetic route is often employed. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, yielding this compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide involves its interaction with biological molecules. It can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-carbamoylphenyl)benzamide
  • 4-amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of high-performance pigments and dyes. Its stability and solubility in organic solvents make it particularly valuable in industrial applications .

Properties

IUPAC Name

4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c21-14-5-1-12(2-6-14)19(26)24-17-10-9-16(23)11-18(17)25-20(27)13-3-7-15(22)8-4-13/h1-11H,21-23H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNPBUMDWHFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
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4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
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4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
Reactant of Route 4
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
Reactant of Route 5
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide
Reactant of Route 6
4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide

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